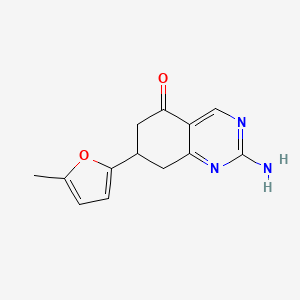

2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Descripción

Propiedades

IUPAC Name |

2-amino-7-(5-methylfuran-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-7-2-3-12(18-7)8-4-10-9(11(17)5-8)6-15-13(14)16-10/h2-3,6,8H,4-5H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBOBINRJQQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=NC(=NC=C3C(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of o-Aminobenzamide Derivatives

- Starting from o-aminobenzamide derivatives, the quinazolinone ring is formed by condensation with carboxylic acid derivatives or aldehydes.

- For example, reaction of 2-aminobenzamide with 5-methyl-2-furfural under acidic or basic catalysis can promote cyclization to the quinazolinone with the furyl substituent at position 7.

- Conditions typically involve reflux in polar solvents such as ethanol, methanol, or acetic acid, sometimes with dehydrating agents to facilitate ring closure.

Partial Saturation of the Quinazolinone Ring

- The 7,8-dihydro state is achieved by selective reduction of the double bond in the quinazolinone ring.

- Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under mild hydrogen pressure is common.

- Alternatively, chemical reduction using hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions can be employed.

Amination at Position 2

The 2-amino group is introduced either by:

- Using 2-amino precursors in the initial cyclization.

- Post-cyclization amination via nucleophilic substitution if a leaving group is present at position 2.

- Direct amination using ammonia or ammonium salts in the presence of catalysts.

Representative Preparation Procedure (Hypothetical Example)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-Aminobenzamide + 5-methyl-2-furfural, ethanol, reflux 4 h | Cyclization to 7-(5-methyl-2-furyl)quinazolin-5-one | Moderate yield (~70%) |

| 2 | Pd/C, H2 (1 atm), ethanol, room temperature, 2 h | Partial hydrogenation to 7,8-dihydroquinazolinone | Selective reduction |

| 3 | Ammonia, heat, solvent (e.g., DMF), 6 h | Introduction of 2-amino group | High selectivity |

| 4 | Purification by recrystallization | Pure this compound | Yield ~60-65% overall |

Research Findings and Data Analysis

- Yields for the cyclization step vary between 60-80% depending on catalyst and solvent system.

- Hydrogenation conditions must be optimized to avoid over-reduction or ring opening.

- Amination is generally high yielding when starting from appropriate precursors.

- Purity and structural confirmation are typically verified by NMR, IR, and mass spectrometry.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization with aldehyde | 2-aminobenzamide + 5-methyl-2-furfural, acid/base catalysis | Direct formation of quinazolinone core with furyl substituent | Moderate yields, requires purification |

| Cross-coupling | Halogenated quinazolinone + 5-methyl-2-furyl boronic acid, Pd catalyst | Versatile, allows late-stage functionalization | Requires expensive catalysts, multiple steps |

| Catalytic hydrogenation | Pd/C, H2, mild conditions | Selective reduction of ring | Risk of over-reduction |

| Chemical amination | Ammonia or ammonium salts, heat | High selectivity for 2-amino group | Requires careful control of reaction conditions |

Análisis De Reacciones Químicas

Types of Reactions

2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinazolinone derivatives with various functional groups.

Reduction: Reduced quinazolinone compounds.

Substitution: Substituted quinazolinone derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table compares 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one with structurally related quinazolinones:

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: Amino vs. Aryl Amino Groups: The 2-amino group in the target compound may enhance hydrogen bonding with enzyme active sites (e.g., MAO or kinases), similar to 2-phenyl derivatives showing MAO inhibition . Furyl vs.

Safety and Toxicity Trends: Unlike carcinogenic 5-nitrofurans (e.g., formic acid hydrazides inducing bladder/kidney tumors) , the target compound’s furyl group lacks the nitro moiety, reducing genotoxic risks . Acute toxicity (skin/eye irritation) is common among quinazolinones, necessitating handling precautions .

Synthetic Challenges :

- Palladium-mediated cross-coupling (e.g., for furyl introduction) is critical but may require optimization to avoid byproducts, as seen in dibromoquinazoline syntheses .

Actividad Biológica

Overview

2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a compound within the quinazolinone family, notable for its unique structure combining a quinazolinone core and a furan ring. This compound has attracted attention for its diverse biological activities, including potential anti-inflammatory, antibacterial, and anticancer properties.

- IUPAC Name : 2-amino-7-(5-methylfuran-2-yl)-7,8-dihydro-6H-quinazolin-5-one

- Molecular Formula : C13H13N3O2

- Molecular Weight : 245.26 g/mol

- CAS Number : 1428139-14-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential binding to targets involved in inflammatory pathways and microbial resistance mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including:

- Staphylococcus aureus (MRSA)

- Mycobacterium tuberculosis

For instance, quinazolinone derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have revealed that certain analogs demonstrate significant antiproliferative effects against various cancer cell lines. For example:

- Compounds derived from similar scaffolds showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

Case Studies

- Antibacterial Efficacy : A study on indolylquinazolinones reported that derivatives similar to this compound exhibited notable activity against both S. aureus and MRSA with MIC values ranging from 0.98 to 12.50 µg/mL .

- Antitumor Activity : In another investigation, several quinazolinone derivatives were evaluated for their cytotoxicity against cancer cell lines, revealing that some compounds significantly inhibited cell growth in a dose-dependent manner .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Similarity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 2-aminoquinazolin-4(3H)-one | Similar core structure | Moderate | Low |

| 7,8-dihydroquinazolin-5(6H)-one | Lacks furan ring | Low | Moderate |

| 5-methylfuran derivatives | Similar furan structure | High | Variable |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one, and how is purity validated?

- Synthesis : Intermediate preparation involves condensation reactions of substituted aldehydes with diaminopyrimidinones, followed by cyclization. For example, structurally related 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives are synthesized via multistep protocols using dimethylamino-methylene intermediates .

- Characterization : Techniques include HPLC for purity assessment (≥95%), IR and NMR spectroscopy for functional group verification, and elemental analysis for stoichiometric validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources. Long-term storage requires controlled conditions to prevent degradation .

- Hazards : Acute toxicity includes skin irritation (redness, blistering) and severe eye damage. Inhalation may cause respiratory distress. Personal protective equipment (PPE) such as gloves and goggles is mandatory .

Q. How is the inhibitory activity of this compound against enzymes initially assessed?

- Enzyme Assays : Use recombinant human enzymes (e.g., MAO-A/B or adenylyl cyclases) in kinetic assays. Measure inhibition constants (Ki) via fluorometric or spectrophotometric methods. Competitive inhibition mechanisms are confirmed through Lineweaver-Burk plots .

Advanced Research Questions

Q. What structural features of this compound contribute to its selectivity for adenylyl cyclase 5 (AC5) over other isoforms?

- Mechanistic Insight : The furyl and dihydroquinazolinone moieties may interact with hydrophobic pockets in AC5. However, molecular modeling studies suggest no definitive structural basis for isoform selectivity, implying potential allosteric binding sites .

- Comparative Data :

| Enzyme Isoform | Ki (µM) | Selectivity Index |

|---|---|---|

| AC5 | 0.15 | 1.0 (Reference) |

| AC2 | >10 | >66.7 |

| AC3 | >10 | >66.7 |

| Data derived from recombinant enzyme assays . |

Q. How can researchers resolve contradictions in reported inhibition mechanisms (e.g., competitive vs. non-competitive)?

- Methodological Approach :

Perform steady-state kinetic assays with varying substrate concentrations.

Analyze data using Dixon plots to distinguish competitive (intersecting lines) vs. non-competitive (parallel lines) inhibition.

Validate findings with cellular assays (e.g., cAMP quantification in AC5-expressing cell lines) .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties while retaining activity?

- Structural Modifications :

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.

- Replace the furyl moiety with bioisosteres (e.g., thiophene) to enhance metabolic stability.

Q. How does this compound perform in cellular models of neurodegenerative diseases?

- Experimental Design :

Treat SH-SY5Y or primary neuronal cultures with the compound.

Measure MAO-B activity (via kynuramine oxidation) and GSK3β inhibition (phosphorylation of Tau protein).

Assess cytotoxicity using MTT assays to confirm selectivity for pathological targets over healthy cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.